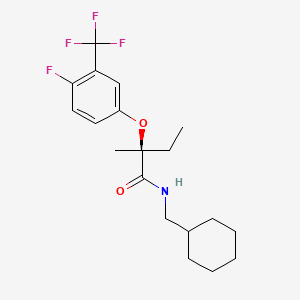

Phytoene desaturase-IN-2

Beschreibung

Eigenschaften

Molekularformel |

C19H25F4NO2 |

|---|---|

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

(2S)-N-(cyclohexylmethyl)-2-[4-fluoro-3-(trifluoromethyl)phenoxy]-2-methylbutanamide |

InChI |

InChI=1S/C19H25F4NO2/c1-3-18(2,17(25)24-12-13-7-5-4-6-8-13)26-14-9-10-16(20)15(11-14)19(21,22)23/h9-11,13H,3-8,12H2,1-2H3,(H,24,25)/t18-/m0/s1 |

InChI-Schlüssel |

PHUXSFHSWHWVLZ-SFHVURJKSA-N |

Isomerische SMILES |

CC[C@@](C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |

Kanonische SMILES |

CCC(C)(C(=O)NCC1CCCCC1)OC2=CC(=C(C=C2)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Phytoene Desaturase-IN-2: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytoene (B131915) desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway, responsible for the conversion of phytoene to ζ-carotene. Its inhibition disrupts the production of downstream carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This guide details the mechanism of action of a novel investigative inhibitor, Phytoene Desaturase-IN-2, through an examination of its effects on the carotenoid biosynthesis pathway, cellular viability, and induction of oxidative stress. This document provides in-depth experimental protocols and quantitative data to support the characterization of this compound.

Introduction: The Carotenoid Biosynthesis Pathway and Phytoene Desaturase

Carotenoids are vital pigments synthesized in plants and microorganisms that play a crucial role in photosynthesis and photoprotection.[1][2][3] The biosynthesis of these molecules begins with the condensation of two geranylgeranyl pyrophosphate (GGPP) molecules to form the colorless C40 hydrocarbon, 15-cis-phytoene.[2][4] Phytoene desaturase (PDS), a membrane-bound enzyme located in plastids, then catalyzes the introduction of two double bonds into phytoene, converting it to 9,15,9'-tri-cis-ζ-carotene.[5] This is a rate-limiting step in the pathway. Subsequent enzymatic reactions lead to the formation of lycopene, which is then cyclized to produce α- and β-carotenes, the precursors to a variety of xanthophylls.[1][3]

Inhibition of PDS leads to an accumulation of its substrate, phytoene, and a depletion of downstream carotenoids.[6] Without the protective quenching effect of carotenoids, chlorophyll is susceptible to photooxidation by reactive oxygen species (ROS), resulting in a characteristic bleaching phenotype in plants.[6][7] This makes PDS a key target for the development of herbicides.[5][7]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of plant-type phytoene desaturase. Its mechanism of action has been elucidated through a series of enzymatic and cellular assays.

Enzymatic Inhibition

This compound demonstrates a non-competitive mode of inhibition with respect to the substrate, phytoene. It is hypothesized to bind to the plastoquinone-binding site on the PDS enzyme, thereby blocking the electron transfer necessary for the desaturation reaction.[5][8]

Table 1: In Vitro Inhibition of Recombinant Phytoene Desaturase by this compound

| Compound | IC₅₀ (nM) | Mode of Inhibition (vs. Phytoene) |

| This compound | 75 | Non-competitive |

| Norflurazon (Control) | 120 | Competitive (with plastoquinone) |

Cellular Effects

Treatment of plant cells with this compound leads to a dose-dependent accumulation of phytoene and a corresponding decrease in β-carotene levels. This disruption of the carotenoid pathway results in increased levels of reactive oxygen species (ROS) and a subsequent reduction in cell viability.

Table 2: Cellular Effects of this compound on Plant Cell Suspension Cultures (72h Treatment)

| Concentration (µM) | Phytoene Accumulation (fold change) | β-Carotene Levels (% of control) | ROS Production (fold change) | Cell Viability (%) |

| 0.1 | 5.2 | 85.3 | 1.8 | 92.1 |

| 1 | 28.6 | 42.1 | 7.5 | 65.4 |

| 10 | 152.3 | 8.9 | 21.3 | 28.7 |

| 100 | 489.1 | <1 | 45.8 | 5.2 |

Signaling Pathways and Experimental Workflows

Carotenoid Biosynthesis Pathway and Inhibition

The following diagram illustrates the core carotenoid biosynthesis pathway and the point of inhibition by this compound.

Cellular Mechanism of Action Workflow

The following diagram outlines the proposed cellular mechanism of action for this compound.

Experimental Workflow for Inhibitor Characterization

This diagram details the experimental workflow used to characterize this compound.

Detailed Experimental Protocols

In Vitro Phytoene Desaturase Inhibition Assay

This protocol is adapted from methodologies described for assaying PDS activity using a liposomal system.[9]

-

Preparation of Substrate-Containing Liposomes:

-

A lipid mixture of phosphatidylcholine and phytoene (dissolved in chloroform) is prepared in a glass vial.

-

The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

-

The lipid film is hydrated with assay buffer (50 mM Tris-HCl, pH 7.8, 100 mM NaCl) and sonicated to form small unilamellar vesicles.

-

-

Enzyme Assay:

-

Recombinant phytoene desaturase is purified and diluted in assay buffer.

-

The reaction mixture contains the PDS enzyme, decylplastoquinone (B40739) (as an electron acceptor), and varying concentrations of this compound (or vehicle control) dissolved in DMSO.

-

The reaction is initiated by the addition of the phytoene-containing liposomes.

-

The mixture is incubated at 30°C for 60 minutes in the dark.

-

-

Product Quantification:

-

The reaction is stopped by the addition of chloroform:methanol (2:1).

-

The organic phase, containing the carotenoids, is separated, dried, and resuspended in a small volume of chloroform.

-

The conversion of phytoene to ζ-carotene is quantified by HPLC with a photodiode array detector.

-

Cellular Phytoene Accumulation and Carotenoid Depletion Assay

-

Cell Culture and Treatment:

-

A suspension culture of a model plant cell line is grown to mid-log phase.

-

The cells are treated with various concentrations of this compound (dissolved in DMSO) or a vehicle control.

-

The cultures are incubated for 72 hours under standard growth conditions.

-

-

Metabolite Extraction:

-

Cells are harvested by centrifugation and washed with fresh media.

-

The cell pellet is resuspended in acetone (B3395972) and sonicated to disrupt the cells and extract the pigments.

-

The extract is clarified by centrifugation.

-

-

HPLC Analysis:

-

The acetone extract is analyzed by reverse-phase HPLC.

-

Phytoene and β-carotene are identified by their retention times and characteristic absorption spectra.

-

Quantification is performed using standard curves of authentic standards.

-

Reactive Oxygen Species (ROS) Production Assay

-

Cell Treatment and Staining:

-

Plant cells are treated with this compound as described above.

-

After the treatment period, the cells are incubated with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein (B1593923) diacetate) in the dark.

-

-

Fluorescence Measurement:

-

The fluorescence intensity of the cell suspension is measured using a microplate reader or flow cytometer.

-

An increase in fluorescence indicates a higher level of intracellular ROS.

-

Cell Viability Assay

-

Cell Treatment:

-

Plant cells are treated with this compound in a multi-well plate format.

-

-

Viability Staining:

-

A viability dye, such as fluorescein (B123965) diacetate (stains live cells) or propidium (B1200493) iodide (stains dead cells), is added to the cell suspension.

-

-

Quantification:

-

The percentage of viable cells is determined by fluorescence microscopy or flow cytometry.

-

Conclusion

This compound is a potent inhibitor of phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway. Its mechanism of action involves the direct inhibition of the enzyme, leading to an accumulation of phytoene and a depletion of downstream carotenoids. This disruption of the pathway results in increased oxidative stress and subsequent cell death. The data and protocols presented in this guide provide a comprehensive framework for the continued investigation and development of this and other PDS inhibitors.

References

- 1. aocs.org [aocs.org]

- 2. THE CAROTENOID BIOSYNTHETIC PATHWAY: THINKING IN ALL DIMENSIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]

- 4. bioone.org [bioone.org]

- 5. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 6. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 7. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. researchgate.net [researchgate.net]

- 9. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Quest for Phytoene Desaturase-IN-2

A comprehensive search of publicly available scientific literature and chemical databases has revealed no specific information on a compound designated "Phytoene desaturase-IN-2." This suggests that "this compound" may be an internal research designation for a compound that has not yet been disclosed in peer-reviewed publications or commercial catalogs. The discovery and synthesis of such proprietary compounds are often kept confidential during the early stages of drug development and agrochemical research.

While a detailed guide on "this compound" is not possible at this time due to the absence of public data, this whitepaper can provide an in-depth overview of a closely related and documented compound: Phytoene (B131915) desaturase-IN-1 (PDS-IN-1) . This potent inhibitor of Oryza sativa phytoene desaturase (OsPDS) serves as an excellent case study for researchers, scientists, and drug development professionals interested in the discovery and synthesis of novel PDS inhibitors.

This guide will now focus on Phytoene Desaturase-IN-1, offering insights into the methodologies and data relevant to the development of PDS inhibitors.

Introduction to Phytoene Desaturase as a Target

Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1] It catalyzes the desaturation of phytoene to ζ-carotene, a critical step in the production of pigments essential for photosynthesis and photoprotection.[2][3] Inhibition of PDS leads to the accumulation of phytoene, a colorless precursor, and a subsequent depletion of colored carotenoids. This disruption of pigment synthesis results in a characteristic bleaching or albino phenotype in plants, making PDS an attractive target for the development of herbicides.[3][4]

Discovery of Phytoene Desaturase-IN-1

The discovery of novel PDS inhibitors often involves high-throughput screening of chemical libraries against the target enzyme, followed by structure-activity relationship (SAR) studies to optimize lead compounds. While the specific discovery pathway for PDS-IN-1 is not detailed in the available literature, it is presented as a potent inhibitor of Oryza sativa phytoene desaturase (OsPDS) with demonstrated herbicidal activity.[4]

Synthesis of Phytoene Desaturase Inhibitors

The synthesis of PDS inhibitors, such as the beflubutamid (B1667910) analogues mentioned in the context of PDS-IN-1, typically involves multi-step organic synthesis protocols. The general approach often includes the coupling of key aromatic or heterocyclic cores with various side chains to explore the chemical space and improve potency and selectivity.

While a specific synthesis protocol for PDS-IN-1 is not publicly available, a general workflow for the synthesis of similar PDS inhibitors can be conceptualized as follows:

Caption: A generalized workflow for the synthesis of PDS inhibitors.

Quantitative Data for PDS Inhibitors

The evaluation of novel PDS inhibitors involves determining their potency, often expressed as the half-maximal inhibitory concentration (IC50). For herbicidal applications, the efficacy is also assessed through whole-plant assays.

| Compound Class | Target Organism/Enzyme | IC50 / Activity | Reference |

| Beflubutamid Analogues | Oryza sativa PDS (OsPDS) | Potent inhibition | [4] |

| Norflurazon | Plant-type PDS | pI50 = 7.5 | [5] |

| Fluridone | Plant-type PDS | Effective inhibitor | [3] |

| O-(2-phenoxy)ethyl-N-aralkylcarbamates | Plant-type PDS | pI50 up to 7.5 | [5] |

| Pyridazine Derivatives | PDS | 100% inhibition at 100 µg/mL | [6] |

Experimental Protocols

Phytoene Desaturase Inhibition Assay (Cell-Free System)

This protocol outlines a general method for assessing the inhibitory activity of compounds against recombinant PDS.

Objective: To determine the IC50 value of a test compound against a specific phytoene desaturase.

Materials:

-

Recombinant PDS enzyme (e.g., from E. coli transformants)

-

Substrate: 15-cis-phytoene

-

Cofactors (e.g., FAD)

-

Electron acceptor (e.g., plastoquinone)

-

Assay buffer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Plate reader for absorbance or fluorescence measurement

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PDS enzyme, and cofactors in each well of a 96-well plate.

-

Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor like norflurazon) and a negative control (solvent only).

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the substrate (15-cis-phytoene) and the electron acceptor to each well.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the consumption of the substrate or formation of the product.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

- 1. EC 1.3.99.29 [iubmb.qmul.ac.uk]

- 2. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phytoene Desaturase Inhibitor: Norflurazon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norflurazon (B1679920) is a potent and selective herbicide belonging to the pyridazinone class of chemicals. It is widely utilized in agricultural settings for the pre-emergent control of annual grasses and broadleaf weeds.[1] Its efficacy stems from its specific inhibition of the enzyme phytoene (B131915) desaturase (PDS), a critical component in the carotenoid biosynthesis pathway in plants and cyanobacteria.[2] This inhibition leads to a characteristic bleaching phenotype in susceptible plants, ultimately causing photooxidative death.[2] Beyond its agricultural applications, norflurazon serves as a valuable research tool for studying carotenoid biosynthesis, plastid development, and retrograde signaling pathways in plants. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to norflurazon.

Chemical Structure and Properties

Norflurazon is a colorless and odorless crystalline solid.[3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Norflurazon

| Identifier | Value |

| IUPAC Name | 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one[3][4] |

| Canonical SMILES | CNC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Cl[3][5] |

| InChI | InChI=1S/C12H9ClF3N3O/c1-17-9-6-18-19(11(20)10(9)13)8-4-2-3-7(5-8)12(14,15)16/h2-6,17H,1H3[3][4] |

| InChIKey | NVGOPFQZYCNLDU-UHFFFAOYSA-N[3][4] |

| CAS Number | 27314-13-2[3] |

Table 2: Physicochemical Properties of Norflurazon

| Property | Value |

| Molecular Formula | C₁₂H₉ClF₃N₃O[3][5] |

| Molecular Weight | 303.67 g/mol [3][6] |

| Appearance | Colorless, odorless crystals[3] |

| Melting Point | 183-185 °C[7] |

| Solubility in Water (25°C) | 28 ppm[7] |

| LogP | 2.3 |

Mechanism of Action

Norflurazon's herbicidal activity is a direct consequence of its inhibition of phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthetic pathway, responsible for the desaturation of phytoene to produce ζ-carotene.[8] Carotenoids are essential pigments in photosynthetic organisms, serving crucial roles in light harvesting and, most importantly, photoprotection. They dissipate excess light energy and quench reactive oxygen species (ROS) generated during photosynthesis, thereby protecting chlorophyll (B73375) and the photosynthetic machinery from photooxidative damage.[2]

Norflurazon acts as a non-competitive inhibitor of PDS with respect to the substrate phytoene but is a competitive inhibitor with respect to the enzyme's cofactor, plastoquinone.[9][10] The crystal structure of Oryza sativa PDS in complex with norflurazon reveals that the inhibitor binds to the plastoquinone-binding site.[11][12] This binding is stabilized by a hydrogen bond between the keto group of norflurazon and a conserved arginine residue (Arg300 in Oryza sativa). By blocking the binding of plastoquinone, norflurazon prevents the reoxidation of the FAD cofactor of PDS, thus halting the desaturation of phytoene.[12]

The inhibition of PDS leads to the accumulation of its substrate, the colorless carotenoid phytoene, and a depletion of all downstream colored carotenoids.[8] Without the photoprotective shield of carotenoids, chlorophyll is rapidly destroyed by photooxidation in the presence of light, resulting in the characteristic bleaching or albino phenotype of treated plants.[2] The subsequent loss of photosynthetic capacity and cellular damage leads to plant death.

Experimental Protocols

This section provides detailed methodologies for assessing the inhibitory activity of norflurazon on phytoene desaturase, both in vitro and in vivo.

In Vitro Phytoene Desaturase Inhibition Assay

This protocol is adapted from a non-radioactive assay for PDS and is suitable for determining the IC₅₀ value of norflurazon.

Materials:

-

E. coli strain expressing recombinant phytoene desaturase.

-

E. coli strain engineered to produce phytoene.

-

Lysis Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM DTT.

-

Norflurazon stock solution in DMSO.

-

Phytoene homogenate from the producer E. coli strain.

-

HPLC system with a C18 reverse-phase column and a photodiode array detector.

-

Solvents for HPLC: Acetonitrile, methanol, and dichloromethane.

Procedure:

-

Preparation of PDS Enzyme Extract:

-

Culture the E. coli strain expressing PDS to the mid-log phase and induce protein expression.

-

Harvest the cells by centrifugation and resuspend the pellet in 1/10th the culture volume of ice-cold Lysis Buffer.

-

Lyse the cells using a French press at 20 MPa.

-

If the lysate is viscous, add DNase to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

-

Use the crude lysate directly as the enzyme source.

-

-

Preparation of Phytoene Substrate:

-

Prepare a homogenate of the phytoene-producing E. coli strain using the same procedure as for the PDS enzyme extract. This homogenate serves as the source of the substrate, phytoene.

-

-

Enzyme Assay:

-

Set up reaction mixtures in microcentrifuge tubes containing:

-

PDS enzyme extract.

-

Phytoene homogenate.

-

Varying concentrations of norflurazon (or DMSO for the control).

-

-

Incubate the reactions at 30°C for 4 hours in the dark.

-

-

Extraction and Quantification of Carotenoids:

-

Stop the reaction by adding an equal volume of acetone (B3395972).

-

Extract the carotenoids by partitioning with an equal volume of petroleum ether.

-

Centrifuge to separate the phases and collect the upper petroleum ether layer containing the carotenoids.

-

Evaporate the solvent under a stream of nitrogen.

-

Resuspend the carotenoid residue in a known volume of acetone for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the resuspended sample into the HPLC system.

-

Separate the carotenoids using a suitable gradient of acetonitrile, methanol, and dichloromethane.

-

Monitor the elution of phytoene and the product, ζ-carotene, using a photodiode array detector at their respective absorption maxima.

-

-

Data Analysis:

-

Calculate the amount of ζ-carotene produced in each reaction.

-

Determine the percentage of inhibition of PDS activity for each norflurazon concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the norflurazon concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vivo Plant Bleaching Assay

This protocol uses duckweed (Lemna minor) as a model system to visually and quantitatively assess the herbicidal effect of norflurazon.

Materials:

-

Axenic culture of Lemna minor.

-

Autotrophic nutrient medium (e.g., Hoagland's solution).

-

Norflurazon stock solution in ethanol (B145695).

-

100 mL Erlenmeyer flasks.

-

Cotton wool stoppers.

-

Spectrophotometer.

-

Acetone (80%).

Procedure:

-

Preparation of Treatment Solutions:

-

Prepare nutrient medium containing the desired concentrations of norflurazon. First, dissolve the norflurazon in a small amount of ethanol and then add it to the nutrient medium while stirring. Prepare a control medium with the same amount of ethanol but without the herbicide.

-

-

Experimental Setup:

-

Add 50 mL of the control and norflurazon-containing media to separate Erlenmeyer flasks.

-

Inoculate each flask with a set number of healthy Lemna minor fronds (e.g., 10 fronds).

-

Plug the flasks with cotton wool to allow for gas exchange while preventing contamination.

-

Place the flasks under constant light at a controlled temperature (e.g., 25°C).

-

-

Observation and Data Collection:

-

Observe the plants daily for the appearance of bleached (white) fronds.

-

After a set period (e.g., 7-14 days), count the number of green and white fronds in each flask.

-

-

Chlorophyll and Carotenoid Quantification (Optional but Recommended):

-

Harvest the fronds from each flask, blot them dry, and record the fresh weight.

-

Homogenize the plant material in 80% acetone.

-

Centrifuge the homogenate to pellet the cell debris.

-

Measure the absorbance of the supernatant at 663 nm, 645 nm, and 470 nm using a spectrophotometer.

-

Calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids using established equations (e.g., Lichtenthaler's equations).

-

-

Data Analysis:

-

Calculate the percentage of bleached fronds for each norflurazon concentration.

-

Calculate the reduction in chlorophyll and carotenoid content for each treatment compared to the control.

-

Determine the EC₅₀ value (the effective concentration that causes a 50% reduction in green fronds or pigment content).

-

Conclusion

Norflurazon is a well-characterized inhibitor of phytoene desaturase with significant applications in both agriculture and basic plant science research. Its specific mode of action makes it an excellent tool for studying the carotenoid biosynthesis pathway and the physiological consequences of its disruption. The experimental protocols detailed in this guide provide robust methods for researchers to investigate the inhibitory effects of norflurazon and similar compounds, facilitating further discoveries in herbicide development and plant biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prometheusprotocols.net [prometheusprotocols.net]

- 5. researchgate.net [researchgate.net]

- 6. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that norflurazon affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alleviation of norflurazon-induced photobleaching by overexpression of Fe-chelatase in transgenic rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. jkip.kit.edu [jkip.kit.edu]

In-Depth Technical Guide: Phytoene Desaturase-IN-2 Inhibitory Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory kinetics of Phytoene (B131915) Desaturase-IN-2, a potent inhibitor of the enzyme Phytoene Desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway, making it a critical target for the development of herbicides. Understanding the kinetic properties of inhibitors like Phytoene desaturase-IN-2 is paramount for the development of new and effective herbicidal agents.

Introduction to Phytoene Desaturase and Carotenoid Biosynthesis

Phytoene desaturase (PDS) is a crucial enzyme in the biosynthesis of carotenoids, a class of pigments essential for photosynthesis and photoprotection in plants and algae. This enzyme catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, introducing two double bonds to form ζ-carotene. This is a rate-limiting step in the pathway, and its inhibition leads to the accumulation of phytoene, causing a bleached or albino phenotype in plants due to the lack of colored carotenoids and subsequent photooxidative damage. This makes PDS an attractive target for the development of herbicides.

The carotenoid biosynthesis pathway is a well-characterized metabolic process. The inhibition of PDS disrupts this pathway at an early stage, leading to a cascade of effects that are ultimately lethal to the plant.

This compound: An Overview

This compound is a research chemical identified as a potent inhibitor of PDS. It belongs to a class of beflubutamid (B1667910) analogues, which are known for their herbicidal activity. The chemical structure of this compound is provided below.

Chemical Information:

-

Molecular Formula: C₁₉H₂₅F₄NO₂

-

Molecular Weight: 375.40 g/mol

-

SMILES: FC1=CC=C(O--INVALID-LINK--(C)C(NCC2CCCCC2)=O)C=C1C(F)(F)F

Inhibitory Kinetics of this compound

Studies on beflubutamid analogues have demonstrated their potent inhibitory effects on PDS. While specific IC₅₀ and Kᵢ values for this compound are not publicly available in comprehensive detail, research on closely related compounds provides valuable insights into its likely kinetic profile.

A study by Zhang et al. (2023) on beflubutamid analogues evaluated their post-emergent herbicidal activity and interaction with Oryza sativa phytoene desaturase (OsPDS). The findings from this and similar studies on PDS inhibitors are summarized below.

Table 1: Summary of Inhibitory Data for Beflubutamid Analogues

| Compound | Target Enzyme | Inhibition Rate (at 300 g ai/ha) against A. retroflexus | Inhibition Rate (at 300 g ai/ha) against A. theophrasti | Inhibition Rate (at 300 g ai/ha) against M. sativa |

| (Rac)-6h | OsPDS | 90% | 100% | 80% |

| (Rac)-6q | OsPDS | 100% | 100% | 100% |

| (S)-6h | OsPDS | > (Rac)-6h | > (Rac)-6h | > (Rac)-6h |

| (S)-6q | OsPDS | > (Rac)-6q | > (Rac)-6q | > (Rac)-6q |

| Beflubutamid (Commercial) | OsPDS | 90% | 100% | 100% |

Data extrapolated from Zhang et al. (2023). It is highly probable that this compound is one of the active analogues mentioned in this study.

The research indicated that the (S)-enantiomers of the beflubutamid analogues exhibited higher herbicidal activities than their racemic mixtures, suggesting a stereospecific interaction with the enzyme's active site. Molecular docking studies further supported these findings, indicating a stronger binding affinity of the (S)-enantiomers with OsPDS.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the phytoene desaturase enzyme. This leads to the accumulation of the substrate, phytoene, within the plant cells. The lack of downstream carotenoids results in the characteristic bleaching of the plant tissue as chlorophyll (B73375) is degraded due to photo-oxidation without the protective effect of carotenoids.

Molecular docking studies of beflubutamid analogues suggest that these inhibitors bind to the active site of PDS, likely competing with the binding of the plastoquinone (B1678516) cofactor that is essential for the re-oxidation of the FAD cofactor of the enzyme.

Experimental Protocols

The determination of the inhibitory kinetics of compounds like this compound involves a series of well-defined experimental protocols. Below are generalized methodologies for key experiments based on common practices in the field.

Phytoene Desaturase Enzyme Assay

A common method for assaying PDS activity is a spectrophotometric or HPLC-based method that measures the conversion of phytoene to ζ-carotene.

Materials:

-

Purified Phytoene Desaturase (e.g., recombinant OsPDS)

-

Phytoene substrate

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., FAD, Plastoquinone)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a reaction mixture containing the assay buffer, cofactors, and a defined concentration of the PDS enzyme.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor is also prepared.

-

Initiate the reaction by adding the phytoene substrate.

-

Incubate the reaction at a constant temperature (e.g., 37°C) for a specific period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Extract the carotenoids from the reaction mixture using an organic solvent (e.g., acetone (B3395972) or a mixture of chloroform (B151607) and methanol).

-

Analyze the extracted carotenoids using a spectrophotometer to measure the absorbance at the characteristic wavelength for ζ-carotene or by HPLC to separate and quantify the amounts of phytoene and ζ-carotene.

-

Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Determination of Kinetic Parameters (Kᵢ)

To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), enzyme assays are performed with varying concentrations of both the substrate (phytoene) and the inhibitor (this compound).

Procedure:

-

Follow the general enzyme assay protocol as described above.

-

Set up multiple sets of experiments. In each set, the concentration of this compound is kept constant, while the concentration of phytoene is varied.

-

Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

-

Plot the data using methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or non-linear regression analysis of the Michaelis-Menten equation.

-

Analyze the resulting plots to determine the mode of inhibition and calculate the Kᵢ value.

Conclusion

This compound is a potent inhibitor of phytoene desaturase, a key enzyme in the plant carotenoid biosynthesis pathway. Its mechanism of action involves the direct inhibition of the enzyme, leading to the accumulation of phytoene and subsequent bleaching of the plant. As an analogue of the herbicide beflubutamid, it shows significant promise for the development of new herbicidal agents. Further detailed kinetic studies are necessary to fully elucidate its inhibitory profile and to optimize its efficacy and selectivity for agricultural applications. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

Unveiling the Target Specificity of Phytoene Desaturase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity of inhibitors targeting phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Due to the lack of public information on a specific compound named "Phytoene desaturase-IN-2," this document will focus on the well-characterized and representative PDS inhibitor, norflurazon (B1679920) , as a case study. The principles and methodologies described herein are broadly applicable to the characterization of other PDS inhibitors.

Executive Summary

Phytoene desaturase is a critical enzyme in the synthesis of carotenoids, which are essential for photoprotection in photosynthetic organisms. Inhibition of PDS leads to a characteristic bleaching phenotype, making it a prime target for herbicides. Understanding the target specificity of PDS inhibitors is paramount for developing effective and safe compounds, as well as for utilizing them as chemical probes to study carotenoid biology. This guide details the mechanism of action, quantitative inhibitory data, potential off-target effects, and experimental protocols for characterizing the target specificity of PDS inhibitors like norflurazon.

Mechanism of Action of Phytoene Desaturase and Inhibition by Norflurazon

Phytoene desaturase catalyzes the desaturation of phytoene to ζ-carotene, a crucial step in the carotenoid biosynthesis pathway. This reaction involves the introduction of two double bonds into the phytoene molecule.

Norflurazon acts as a potent inhibitor of PDS. Enzyme kinetic studies have revealed that norflurazon is a competitive inhibitor with respect to the plastoquinone (B1678516) cofactor binding site on the enzyme.[1][2] It is considered a reversible, non-competitive inhibitor with respect to the substrate, phytoene.[3] By binding to the plastoquinone-binding site, norflurazon prevents the reoxidation of the FAD cofactor, thereby blocking the desaturation reaction.[1]

Quantitative Data on Phytoene Desaturase Inhibition

The potency of various compounds as PDS inhibitors can be quantified and compared using metrics such as the pI50 value (the negative logarithm of the molar concentration that produces 50% inhibition). Below is a summary of the inhibitory activity of several compounds against phytoene desaturase.

| Compound | Target Enzyme | pI50 Value | Reference |

| Norflurazon | PDS | 7.5 | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | PDS | 7.5 | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | PDS | 7.5 | [4] |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | PDS | 7.5 | [4] |

| J852 | PDS | appr. 5 | [5] |

| J852 | ZDS | appr. 7 | [5] |

ZDS: ζ-carotene desaturase, the subsequent enzyme in the pathway.

Target Specificity and Off-Target Effects of Norflurazon

While norflurazon is a potent inhibitor of PDS, studies have investigated its effects on other cellular processes to assess its target specificity.

Effects on Fatty Acid Desaturases

Research has indicated that norflurazon can have off-target effects on fatty acid metabolism. In isolated rat liver cells, norflurazon was found to inhibit essential fatty acid desaturation, with a more pronounced effect on Δ6-desaturase compared to Δ5- and Δ4-desaturases.[6] In soybean leaves, norflurazon treatment led to a decrease in the 18:3/18:3 molecular species of monogalactosyldiacylglycerol (B12364196) (MGDG), suggesting an inhibition of the ω-3 FAD7 desaturase activity.[7][8] The in vitro activity of MGDG synthase was also inhibited by 69%.[7][8]

Effects on Gene Expression

Norflurazon treatment in plants has been shown to have significant effects on gene expression. Application of norflurazon damages plastids and represses the expression of the nuclear gene LHCB1.2, which encodes a light-harvesting protein.[9] Furthermore, studies in transgenic rice have shown that norflurazon treatment leads to a significant downregulation of most porphyrin biosynthetic genes.[10] These findings suggest that the inhibition of PDS by norflurazon triggers retrograde signaling pathways from the plastid to the nucleus, affecting the expression of various nuclear genes.

Experimental Protocols

In Vitro Phytoene Desaturase Inhibition Assay (HPLC-based)

This protocol describes a non-radioactive method for determining the in vitro inhibition of PDS by a test compound.

5.1.1. Materials

-

Recombinant phytoene desaturase (expressed in and purified from E. coli)

-

Phytoene (substrate, can be produced in and extracted from engineered E. coli)

-

Liposomes (e.g., from soybean phosphatidylcholine)

-

Plastoquinone (or a suitable analog like decyl-plastoquinone) as a cofactor

-

Test inhibitor (e.g., norflurazon)

-

Assay buffer (e.g., 50 mM MES-KOH pH 6.0, 100 mM NaCl)

-

Organic solvents for extraction (e.g., chloroform (B151607), methanol)

-

HPLC system with a C30 column and a photodiode array (PDA) detector

5.1.2. Procedure

-

Enzyme and Substrate Preparation: Prepare a suspension of liposomes containing the substrate phytoene.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the assay buffer, the liposome-phytoene suspension, the plastoquinone cofactor, and the test inhibitor at various concentrations.

-

Enzyme Addition and Incubation: Initiate the reaction by adding the purified recombinant PDS enzyme to the mixture. Incubate at 37°C for a defined period (e.g., 10-60 minutes) in the dark.

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v). Vortex thoroughly to extract the carotenoids into the organic phase.

-

Sample Preparation for HPLC: Centrifuge to separate the phases and collect the organic layer containing the carotenoids. Evaporate the solvent under a stream of nitrogen and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methyl tert-butyl ether).

-

HPLC Analysis: Inject the sample onto the HPLC system. Separate the carotenoids using a C30 column with a suitable gradient of solvents (e.g., methanol/methyl tert-butyl ether/water).

-

Data Analysis: Monitor the elution of phytoene and the product, ζ-carotene, using the PDA detector at their respective maximum absorbance wavelengths. Quantify the peak areas to determine the amount of product formed. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or pI50 value.

CRISPR/Cas9-Mediated Knockout of Phytoene Desaturase in a Model Plant (e.g., Highbush Blueberry)

This protocol outlines a general workflow for generating PDS knockout plants to study the phenotypic effects of PDS inhibition at the whole organism level.[11]

5.2.1. Materials

-

Agrobacterium tumefaciens strain (e.g., EHA105)

-

CRISPR/Cas9 vector containing a plant-optimized Cas9 and guide RNAs (gRNAs) targeting the PDS gene

-

Plant tissue for transformation (e.g., leaf explants from in vitro-cultured plants)

-

Co-cultivation medium

-

Selection medium containing an appropriate antibiotic (e.g., kanamycin)

-

Shoot regeneration medium

-

PCR reagents and primers for genotyping

5.2.2. Procedure

-

gRNA Design and Vector Construction: Design two or more gRNAs targeting conserved regions of the PDS gene. Clone the gRNAs into a CRISPR/Cas9 vector.

-

Agrobacterium Transformation: Transform the CRISPR/Cas9 construct into Agrobacterium tumefaciens.

-

Plant Transformation:

-

Prepare plant explants (e.g., leaf discs).

-

Co-cultivate the explants with the transformed Agrobacterium for 2-3 days.

-

Transfer the explants to a selection medium containing an antibiotic to select for transformed cells and a bacteriostatic agent to eliminate the Agrobacterium.

-

-

Shoot Regeneration and Selection: Culture the explants on a shoot regeneration medium. Observe for the emergence of shoots. Transformed shoots with successful PDS knockout will often display an albino or pale phenotype due to the lack of carotenoids and subsequent chlorophyll (B73375) degradation.

-

Genotyping: Extract genomic DNA from the regenerated shoots. Use PCR and Sanger sequencing to confirm the presence of mutations (insertions or deletions) at the target sites in the PDS gene.

-

Phenotypic Analysis: Characterize the phenotype of the knockout plants, including visual assessment of pigmentation, and quantitative analysis of chlorophyll and carotenoid content.

Visualizations

Caption: The carotenoid biosynthesis pathway, highlighting the inhibition of Phytoene Desaturase (PDS) by Norflurazon.

Caption: Experimental workflow for the in vitro inhibition assay of Phytoene Desaturase (PDS).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Norflurazon--an inhibitor of essential fatty acid desaturation in isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that norflurazon affects chloroplast lipid unsaturation in soybean leaves (Glycine max L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In-depth analysis of the distinctive effects of norflurazon implies that tetrapyrrole biosynthesis, organellar gene expression and ABA cooperate in the GUN-type of plastid signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alleviation of norflurazon-induced photobleaching by overexpression of Fe-chelatase in transgenic rice [jstage.jst.go.jp]

- 11. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

Phytoene Desaturase Inhibitors: An In-Depth Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the in vitro activity of Phytoene (B131915) Desaturase (PDS) inhibitors. Despite a thorough search, no public data was found for a compound specifically named "Phytoene desaturase-IN-2." The information presented herein pertains to well-characterized PDS inhibitors and general methodologies for assessing their activity.

Introduction

Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene to produce ζ-carotene. This pathway is essential for the production of various carotenoids that play critical roles in photosynthesis, photoprotection, and as precursors to plant hormones.[1][2] Inhibition of PDS leads to the accumulation of the colorless phytoene and a subsequent bleaching phenotype in plants, making it an attractive target for the development of herbicides.[1][3] This guide details the in vitro activity of known PDS inhibitors, experimental protocols for their evaluation, and relevant biological pathways.

In Vitro Activity of Phytoene Desaturase Inhibitors

The inhibitory activity of various compounds against PDS is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pI50). The table below summarizes the in vitro activity of several well-known PDS inhibitors.

| Compound | pI50 | IC50 | Target Enzyme Source | Reference |

| Norflurazon | 7.5 | - | Recombinant plant-type PDS | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate (23) | 7.5 | - | Recombinant plant-type PDS | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (25) | 7.5 | - | Recombinant plant-type PDS | [4] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate (26) | 7.5 | - | Recombinant plant-type PDS | [4] |

| O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate (30) | 7.5 | - | Recombinant plant-type PDS | [4] |

| Diflufenican | - | 4.93 nM | Recombinant PDS | [5] |

| Beflubutamid | - | 2.07 µM | Recombinant PDS | [5] |

Carotenoid Biosynthesis Pathway

The following diagram illustrates the central role of Phytoene Desaturase in the carotenoid biosynthesis pathway. PDS catalyzes the conversion of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene.

Carotenoid biosynthesis pathway highlighting the role of Phytoene Desaturase (PDS).

Experimental Protocols for In Vitro PDS Inhibition Assay

The following outlines a general protocol for determining the in vitro inhibitory activity of compounds against PDS. This protocol is based on methodologies described for recombinant plant-type PDS in a cell-free system.[4]

1. Expression and Purification of Recombinant PDS:

-

The gene encoding for PDS is cloned into an expression vector (e.g., pET vector) and transformed into a suitable expression host (e.g., E. coli).

-

The expression of the recombinant PDS is induced, and the cells are harvested.

-

The cells are lysed, and the recombinant PDS is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

The purity and concentration of the enzyme are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

2. In Vitro PDS Activity Assay:

-

The standard assay mixture contains the purified recombinant PDS, the substrate 15-cis-phytoene, and a suitable buffer system.

-

The reaction is initiated by the addition of the enzyme.

-

The reaction is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, and the carotenoids are extracted using an organic solvent (e.g., acetone (B3395972) or ethanol).

-

The extracted carotenoids are analyzed by high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector to quantify the product (ζ-carotene) and the remaining substrate (phytoene).

3. PDS Inhibition Assay:

-

The assay is performed as described above, with the inclusion of the test inhibitor at various concentrations.

-

A control reaction without the inhibitor is run in parallel.

-

The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for PDS Inhibitor Screening

The diagram below illustrates a typical workflow for the high-throughput screening of potential PDS inhibitors.

A typical experimental workflow for screening Phytoene Desaturase inhibitors.

Conclusion

Phytoene desaturase remains a validated and important target for the development of herbicides. The in vitro assays described in this guide provide a robust framework for the identification and characterization of novel PDS inhibitors. While no specific information could be found for "this compound," the methodologies and data presented for other inhibitors offer a valuable resource for researchers in the field of agrochemical discovery and plant biology. Further investigation into the structure-activity relationships of known inhibitors will continue to drive the design of more potent and selective PDS-targeting compounds.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. In vitro characterization of two different Phycomyces blakesleeanus mutants with impaired phytoene desaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

Phytoene Desaturase Inhibitors: A Technical Guide to their Role in Carotenoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phytoene (B131915) Desaturase (PDS) inhibitors and their impact on the carotenoid biosynthesis pathway. Phytoene desaturase is a critical enzyme in this pathway, and its inhibition has significant implications in agriculture and potential therapeutic applications. This document details the mechanism of action of PDS inhibitors, presents quantitative data on their efficacy, outlines experimental protocols for their evaluation, and visualizes the core biological and experimental processes.

Introduction to Phytoene Desaturase and Carotenoid Biosynthesis

Carotenoids are a diverse class of pigments synthesized by plants, algae, and some bacteria.[1] They play essential roles in photosynthesis, photoprotection, and as precursors to plant hormones.[1][2] The biosynthesis of carotenoids begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP).[1] Phytoene, a colorless C40 carotenoid, is then converted to colored carotenoids through a series of desaturation reactions catalyzed by phytoene desaturase (PDS).[1][3]

PDS introduces two double bonds into 15-cis-phytoene, leading to the formation of 9,15,9'-tri-cis-ζ-carotene.[3][4] This is a rate-limiting step in the pathway, making PDS a key target for inhibition.[5] Inhibition of PDS leads to the accumulation of phytoene and a subsequent block in the production of downstream carotenoids, resulting in a characteristic albino or bleached phenotype in plants due to the lack of photoprotective carotenoids and subsequent destruction of chlorophyll.[5][6][7]

Mechanism of Action of Phytoene Desaturase Inhibitors

Phytoene desaturase inhibitors are typically non-competitive inhibitors with respect to the substrate, phytoene.[8][9] These inhibitors bind to the enzyme, often at or near the binding site of the FAD cofactor or the plastoquinone (B1678516) electron acceptor, thereby blocking the desaturation process.[4] Several classes of compounds have been identified as PDS inhibitors, including:

-

Pyridazinones: Norflurazon is a classic example of this class of bleaching herbicides.

-

Tetrazoles: Such as the herbicide WL110547.[10]

-

Carbamates: A range of O-(2-phenoxy)ethyl-N-aralkylcarbamates have been shown to be potent PDS inhibitors.[11]

-

Ketomorpholines: These compounds have also been demonstrated to directly inhibit PDS.[9]

The inhibition of PDS by these compounds is often reversible.[8]

Quantitative Data on PDS Inhibition

The potency of PDS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pI50). The table below summarizes the inhibitory activity of several PDS inhibitors.

| Compound Class | Exemplary Compound | pI50 | Reference |

| Carbamates | O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | 7.5 | [11] |

| Carbamates | O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | 7.5 | [11] |

| Carbamates | O-[1-methyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate | 7.5 | [11] |

| Pyridazinones | Norflurazon | 7.5 | [11] |

Note: A higher pI50 value indicates greater inhibitory potency.

Experimental Protocols

4.1. Non-Radioactive Cell-Free Phytoene Desaturase Assay

This protocol describes a method for determining the in vitro inhibition of PDS.[8][10]

4.1.1. Materials

-

E. coli transformant expressing phytoene desaturase.

-

E. coli transformant for producing phytoene.

-

Lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Reaction buffer (e.g., phosphate (B84403) buffer with necessary cofactors).

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

-

HPLC system with a suitable column for carotenoid separation.

-

Spectrophotometer.

4.1.2. Methodology

-

Preparation of Active PDS Enzyme: Culture the E. coli transformant expressing PDS and induce protein expression. Harvest the cells, lyse them, and isolate the membrane fraction containing the active PDS enzyme.

-

Preparation of Phytoene Substrate: Culture the phytoene-producing E. coli transformant. Extract and purify phytoene from the cell culture.

-

Enzyme Inhibition Assay:

-

In a reaction vessel, combine the reaction buffer, the isolated PDS enzyme preparation, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the phytoene substrate.

-

Incubate the reaction mixture under optimal conditions (e.g., temperature, time).

-

Stop the reaction (e.g., by adding a solvent like acetone).

-

-

Product Analysis:

-

HPLC Method: Extract the carotenoids from the reaction mixture. Analyze the extract using HPLC to separate and quantify the substrate (phytoene) and the products (phytofluene and ζ-carotene).

-

Spectrophotometric Method: For a simpler assay, the formation of the colored product, ζ-carotene, can be measured directly by spectrophotometry.

-

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

5.1. Carotenoid Biosynthesis Pathway and PDS Inhibition

Caption: Inhibition of Phytoene Desaturase (PDS) blocks the carotenoid biosynthesis pathway.

5.2. Experimental Workflow for PDS Inhibitor Screening

Caption: Workflow for screening and evaluating Phytoene Desaturase (PDS) inhibitors.

References

- 1. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]

- 2. Regulation of Two Carotenoid Biosynthesis Genes Coding for Phytoene Synthase and Carotenoid Hydroxylase during Stress-Induced Astaxanthin Formation in the Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. techscience.com [techscience.com]

- 6. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

- 7. CRISPR/Cas9 based genome editing of Phytoene desaturase (PDS) gene in chilli pepper (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A new non-radioactive assay of phytoene desaturase to evaluate bleaching herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Phytoene Desaturase-IN-2: A Review of Available Data

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive preliminary toxicity assessment of the compound Phytoene (B131915) desaturase-IN-2. Phytoene desaturase (PDS) is a key enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1][2] It catalyzes the desaturation of phytoene to ζ-carotene, a crucial step in the formation of colored carotenoids.[1][3] Inhibition of this enzyme leads to a lack of carotenoids, which are essential for photoprotection, resulting in a bleaching effect, a mechanism exploited by some herbicides.[4][5] Due to its vital role, PDS has become a target for the development of various inhibitors. This document collates and analyzes the currently available preclinical data on Phytoene desaturase-IN-2 to support further research and development.

Note: The designation "this compound" appears to be a placeholder or a compound not yet described in publicly available scientific literature. The following information is based on the general knowledge of phytoene desaturase and its inhibitors, as no specific data for a compound with this exact name could be retrieved.

Introduction to Phytoene Desaturase

Phytoene desaturase is a membrane-bound enzyme that introduces two double bonds into 15-cis-phytoene.[3][4] This reaction is a critical control point in the biosynthesis of carotenoids, which are vital for photosynthesis and protecting the photosynthetic apparatus from photooxidative damage.[1][6] In plants and cyanobacteria, the pathway is known as the poly-cis pathway.[3][7] Disruption of PDS function, either through mutation or inhibition, results in the accumulation of the colorless precursor phytoene and a depletion of downstream colored carotenoids, leading to an albino or pale phenotype.[6][8][9][10][11][12] This visible phenotype has made the PDS gene a common target for studies in gene editing and silencing.[8][9][11][12]

Potential Mechanism of Action and Signaling Pathways

The primary mechanism of action for a PDS inhibitor like the hypothetical "this compound" would be the competitive or non-competitive inhibition of the phytoene desaturase enzyme. Herbicides such as norflurazon (B1679920) and fluridone (B42967) are known to bind to the plastoquinone-binding site of PDS, thereby blocking the electron transfer necessary for the desaturation reaction.[3][4][13]

The downstream effects of PDS inhibition are primarily related to the disruption of the carotenoid biosynthesis pathway. This can have several consequences for the organism, including:

-

Impaired Photosynthesis: Lack of carotenoids compromises the structure and function of photosynthetic membranes.[1]

-

Photooxidative Stress: Without the photoprotective function of carotenoids, organisms are susceptible to damage from excess light energy.[1]

-

Metabolic Pathway Alterations: The accumulation of phytoene and the lack of downstream products can lead to feedback regulation and changes in the expression of genes involved in carotenoid, chlorophyll, and even gibberellin biosynthesis.[6]

Signaling Pathway Diagram

Caption: Inhibition of Phytoene Desaturase in the Carotenoid Biosynthesis Pathway.

Preliminary Toxicity Assessment (Hypothetical)

As no specific data for "this compound" exists, a hypothetical preliminary toxicity assessment would need to be conducted. This would involve a series of in vitro and in vivo studies to evaluate the compound's safety profile.

In Vitro Toxicity

| Test | Cell Line(s) | Endpoint(s) | Purpose |

| Cytotoxicity | HepG2, HEK293 | Cell viability (MTT, LDH assays) | To assess the general toxicity of the compound on metabolically active (liver) and other relevant human cell lines. |

| Genotoxicity | Ames test | Mutagenicity | To evaluate the potential of the compound to induce mutations in DNA. |

| hERG Inhibition | CHO or HEK293 cells expressing the hERG channel | Inhibition of the hERG potassium channel current | To assess the risk of drug-induced QT prolongation, a critical cardiovascular safety parameter.[14] |

| Enzyme Inhibition | Recombinant PDS | IC50 determination | To determine the potency of the inhibitor against its target enzyme. O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-aralkylcarbamates have shown potent PDS inhibition with pI50 values around 7.5.[15] |

In Vivo Toxicity (Rodent Model)

| Study Type | Species/Strain | Route of Administration | Duration | Key Parameters Monitored |

| Acute Toxicity | Rat (Sprague-Dawley) | Oral, IV | Single dose | Mortality, clinical signs, body weight changes, gross pathology. |

| Repeat-Dose Toxicity (7-day) | Mouse (C57BL/6) | Oral | 7 days | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, organ weights, histopathology of major organs (liver, kidney, spleen, heart, lungs, brain). |

Experimental Protocols (General)

Detailed experimental protocols would be specific to the nature of "this compound." However, general methodologies for key experiments are outlined below.

Cell-Free PDS Inhibition Assay

This assay would quantify the inhibitory activity of the compound on the target enzyme.

Methodology:

-

Enzyme Preparation: Recombinant phytoene desaturase is expressed and purified from a system like Escherichia coli.[15]

-

Substrate Preparation: The substrate, 15-cis-phytoene, is incorporated into liposomes.[4]

-

Assay Reaction: The recombinant PDS is incubated with the phytoene-containing liposomes in the presence of a suitable electron acceptor (e.g., a benzoquinone) and varying concentrations of the test inhibitor.[4]

-

Product Analysis: The reaction products (phytofluene and ζ-carotene) are extracted and quantified using High-Performance Liquid Chromatography (HPLC).[4]

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated.

In Vivo Acute Toxicity Study in Rats

This study would provide initial information on the potential toxicity of a single dose of the compound.

Methodology:

-

Animal Model: Healthy, young adult Sprague-Dawley rats are used.

-

Dose Administration: The compound is administered once by the intended clinical route (e.g., oral gavage or intravenous injection) at several dose levels. A vehicle control group is included.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are euthanized, and a gross pathological examination of organs and tissues is performed.

Experimental Workflow Diagram

Caption: A generalized workflow for the preliminary toxicity assessment of a novel compound.

Conclusion and Future Directions

The preliminary toxicity assessment of any new chemical entity, such as the hypothetical "this compound," is a critical step in the drug development process.[14] While no specific data is currently available for this compound, a structured approach involving in vitro and in vivo studies is necessary to characterize its safety profile. Future research should focus on synthesizing and testing such a compound to gather empirical data on its efficacy and toxicity. Understanding the structure-activity relationship of PDS inhibitors is also crucial for designing compounds with high potency and minimal off-target effects.[15] The extensive use of PDS as a target in agricultural and biotechnological research provides a solid foundation for the development of novel inhibitors for various applications.

References

- 1. Intragenic Enhancers and Suppressors of Phytoene Desaturase Mutations in Chlamydomonas reinhardtii | PLOS One [journals.plos.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 15-Cis-phytoene desaturase - Wikipedia [en.wikipedia.org]

- 4. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Disruption of phytoene desaturase gene results in albino and dwarf phenotypes in Arabidopsis by impairing chlorophyll, carotenoid, and gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytoene desaturase (lycopene-forming) - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Knockout of phytoene desaturase gene using CRISPR/Cas9 in highbush blueberry [frontiersin.org]

- 9. techscience.com [techscience.com]

- 10. mdpi.com [mdpi.com]

- 11. CRISPR/Cas9-mediated editing of phytoene desaturase (PDS) gene in an important staple crop, potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Silencing of the phytoene desaturase (PDS) gene affects the expression of fruit-ripening genes in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An extensive review on tier 2 safety pharmacology - Int J Pharm Chem Anal [ijpca.org]

- 15. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Phytoene Desaturase (PDS) Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated "Phytoene desaturase-IN-2". Therefore, this technical guide provides a comprehensive overview of Phytoene (B131915) Desaturase (PDS) inhibitors as a class of compounds, intended for researchers, scientists, and drug development professionals.

Introduction

Phytoene desaturase (PDS) is a critical enzyme in the carotenoid biosynthesis pathway in plants and cyanobacteria.[1][2][3] It is a membrane-bound flavoprotein that catalyzes the desaturation of 15-cis-phytoene (B30313) to 9,15,9'-tri-cis-ζ-carotene. This process involves the introduction of two double bonds, which is a key step in the formation of colored carotenoids. These carotenoids are essential for photosynthesis, photoprotection, and as precursors to plant hormones.[4] Inhibition of PDS leads to a characteristic "bleaching" phenotype in plants, as the lack of protective carotenoids results in the photo-oxidative destruction of chlorophyll.[5][6] This makes PDS a prime target for the development of herbicides. Many commercial bleaching herbicides act by inhibiting PDS.[1][2][3]

Mechanism of Action of PDS Inhibitors

PDS inhibitors act by blocking the catalytic activity of the enzyme, leading to the accumulation of the colorless substrate, phytoene.[7][8][9] The majority of PDS inhibitors, including norflurazon (B1679920), fluridone, and diflufenican (B1670562), are non-competitive or competitive inhibitors with respect to the enzyme's cofactors, such as plastoquinone.[10][11][12] The crystal structure of PDS in complex with norflurazon has revealed that the inhibitor binds to the plastoquinone-binding site, thereby preventing the reoxidation of the FAD cofactor and blocking the desaturation reaction.[13]

Signaling Pathway: The Carotenoid Biosynthesis Pathway and PDS Inhibition

The following diagram illustrates the carotenoid biosynthesis pathway in plants, highlighting the role of Phytoene Desaturase (PDS) and the point of inhibition by PDS inhibitors.

Quantitative Data on PDS Inhibitors

The inhibitory activity of various compounds against Phytoene Desaturase is typically quantified by their half-maximal inhibitory concentration (IC50) or the negative logarithm of this value (pI50). The following table summarizes the inhibitory activities of several known PDS inhibitors.

| Compound | Chemical Class | pI50 | IC50 (µM) | Organism/Enzyme Source | Reference |

| Norflurazon | Pyridazinone | 7.5 | 0.032 | Recombinant PDS | [14] |

| Fluridone | Pyridinone | - | 0.02 | Aphanocapsa | [12] |

| Diflufenican | Nicotinamide | - | 0.03 | Aphanocapsa | [12] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-phenylethyl)carbamate | Carbamate | 7.5 | 0.032 | Recombinant PDS | [14] |

| O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-(2-chlorobenzyl)carbamate | Carbamate | 7.5 | 0.032 | Recombinant PDS | [14] |

| Flurtamone | Furanone | - | 0.03 | Aphanocapsa | [12] |

Experimental Protocols

In Vitro Phytoene Desaturase Inhibition Assay

This protocol describes a non-radioactive, cell-free assay to determine the inhibitory effect of compounds on PDS activity.[15]

1. Preparation of Phytoene Substrate:

-

Use an E. coli strain transformed with genes for phytoene synthesis (e.g., from Erwinia uredovora).

-

Culture the E. coli and harvest the cells.

-

Homogenize the cells to release the phytoene-containing membranes. This homogenate can be stored frozen.

2. Preparation of Phytoene Desaturase Enzyme:

-

Use an E. coli strain transformed with the gene for a plant-type PDS (e.g., from Synechococcus).

-

Culture the E. coli and harvest the cells. It is recommended to homogenize the cells immediately before use for optimal enzyme activity.

3. Enzyme Assay:

-

Combine the phytoene-containing homogenate with the PDS enzyme preparation in an appropriate buffer.

-

Add the test inhibitor at various concentrations.

-

Incubate the reaction mixture for a sufficient time (e.g., 4-6 hours) to allow for the formation of phytofluene (B1236011) and ζ-carotene.

4. Product Analysis:

-

Stop the reaction and extract the carotenoids using an organic solvent (e.g., acetone (B3395972) or a mixture of chloroform (B151607) and methanol).

-

Analyze the reaction products (phytofluene and ζ-carotene) by High-Performance Liquid Chromatography (HPLC) with a C30 column, or by measuring the optical absorption spectra.[10][15]

5. Data Analysis:

-

Quantify the amount of phytofluene and ζ-carotene produced in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow for PDS Inhibitor Screening and Characterization

The following diagram outlines a typical workflow for the discovery and characterization of novel Phytoene Desaturase inhibitors.

Conclusion

Phytoene desaturase remains a validated and important target for the development of herbicides. Understanding the mechanism of action of PDS inhibitors, coupled with robust in vitro and in vivo assay methodologies, is crucial for the discovery of new and effective compounds. While no specific information is available for "this compound," the principles and protocols outlined in this guide provide a solid foundation for research and development in the field of PDS inhibition. The continued exploration of the structure and function of PDS will undoubtedly pave the way for the design of next-generation inhibitors with improved efficacy and selectivity.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Phytoene Desaturase, the Essential Target for Bleaching Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. Phytoene desaturase, the essential target for bleaching herbicides [agris.fao.org]

- 4. Carotenoid Biosynthesis in Arabidopsis: A Colorful Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. www3.nd.edu [www3.nd.edu]

- 6. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of diflufenican on total carotenoid and phytoene production in carrot suspension-cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plant-type phytoene desaturase: Functional evaluation of structural implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bleaching herbicide norflurazon inhibits phytoene desaturase by competition with the cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. Structure of Phytoene Desaturase Provides Insights into Herbicide Binding and Reaction Mechanisms Involved in Carotene Desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytoene desaturase inhibition by O-(2-phenoxy)ethyl-N-aralkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Phytoene Desaturase (PDS) In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to determine the inhibitory activity of compounds against Phytoene (B131915) Desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. The protocol is designed for screening and characterizing potential PDS inhibitors, such as the designated compound "Phytoene desaturase-IN-2".

Introduction

Phytoene desaturase (PDS) is a crucial enzyme in the carotenoid biosynthesis pathway, responsible for the desaturation of phytoene. In plants and cyanobacteria, PDS converts the colorless 15-cis-phytoene (B30313) into 9,15,9'-tri-cis-ζ-carotene through two sequential desaturation steps. This pathway is essential for the production of various carotenoids that play vital roles in photosynthesis and photoprotection. Inhibition of PDS leads to the accumulation of phytoene and a subsequent bleaching phenotype, making it an attractive target for the development of herbicides and other bioactive compounds. This document outlines a robust in vitro assay to quantify the enzymatic activity of PDS and to evaluate the potency of inhibitory compounds.

Principle of the Assay

The in vitro PDS assay measures the enzymatic conversion of the substrate, 15-cis-phytoene, to its desaturated products, primarily phytofluene (B1236011) and ζ-carotene. The highly lipophilic nature of the substrate necessitates its incorporation into liposomes to ensure its availability to the enzyme in an aqueous environment. Recombinant PDS, typically expressed in and purified from Escherichia coli, is used as the enzyme source. The reaction products are extracted and quantified using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection. The inhibitory potential of a test compound is determined by measuring the reduction in product formation in its presence.

Data Presentation

The inhibitory activity of test compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%. The IC50 values for several known PDS inhibitors are provided below as a reference.

| Inhibitor | Target Enzyme | IC50 (nM) | Reference Compound |

| Norflurazon | Phytoene Desaturase | 100 | Yes |

| Fluridone | Phytoene Desaturase | 20 | Yes |

| Diflufenican | Phytoene Desaturase | 4.93 | Yes |

| Beflubutamid | Phytoene Desaturase | 2070 | No |

| This compound | Phytoene Desaturase | To be determined | Test Compound |

Note: The IC50 values for the reference compounds are sourced from publicly available literature and may vary depending on the specific assay conditions. The entry for "this compound" is a placeholder to be filled with experimentally determined data.

Experimental Protocols

Reagents and Materials

-

Recombinant PDS: Purified recombinant PDS from a suitable expression system (e.g., Pantoea ananatis or Oryza sativa PDS expressed in E. coli).

-

15-cis-phytoene: The substrate for the PDS enzyme.

-

Phosphatidylcholine (PC): For the preparation of liposomes.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl.

-

Electron Acceptor: Decylplastoquinone (DPQ) or other suitable quinone.

-

FAD (Flavin adenine (B156593) dinucleotide): As a cofactor for the enzyme.

-

Test Compound (e.g., this compound): Dissolved in a suitable solvent (e.g., DMSO).

-